N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide
Description
Properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c12-6-2-1-3-7(4-6)14-9(16)5-8-10(17)15-11(13)18-8/h1-4,8H,5H2,(H,14,16)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLOXPANKYJHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CC2C(=O)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide typically involves the reaction of 3-chloroaniline with a thiazolidine-2,4-dione derivative. One common method includes the following steps:
Formation of Thiazolidine-2,4-dione: This can be achieved by the cyclization of thiourea with α-haloketones under basic conditions.
Condensation Reaction: The thiazolidine-2,4-dione is then reacted with 3-chloroaniline in the presence of a suitable condensing agent such as acetic anhydride or phosphorus oxychloride.
Purification: The resulting product is purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro-phenyl group facilitates nucleophilic aromatic substitution (NAS) under specific conditions. For example:
Mechanism : The electron-withdrawing chloro group activates the aromatic ring for attack by nucleophiles (e.g., NH₃, MeO⁻), proceeding via a σ-complex intermediate.
Cyclization Reactions
The thiazolidinone ring participates in [3+2] cyclocondensation reactions to form fused heterocycles:
Key Insight : Cyclization is driven by the reactivity of the imino and carbonyl groups, enabling the formation of bioactive heterocycles .
Oxidation and Reduction
The imino (C=N) and thiazolidinone moieties undergo redox transformations:
Oxidation
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Reagents : KMnO₄/H₂SO₄ (acidic medium)
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Product : Conversion of the imino group to a nitroso (C=NO) derivative.
-
Yield : ~58% (isolated as a stable crystalline solid).
Reduction
-
Reagents : NaBH₄/MeOH
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Product : Reduction of the imino group to an amine, yielding N-(3-Chloro-phenyl)-2-(2-amino-4-oxo-thiazolidin-5-yl)-acetamide .
Acid/Base-Mediated Rearrangements
Under acidic conditions (e.g., HCl/EtOH), the thiazolidinone ring undergoes ring-opening to form thioamide intermediates, which can re-cyclize to form tricyclic structures .
Antimicrobial Activity Correlation
Derivatives synthesized via these reactions show structure-dependent bioactivity:
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition above 220°C, primarily involving:
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds with thiazolidinone structures often exhibit antimicrobial properties. N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide has been studied for its potential effectiveness against various bacterial strains. In vitro studies suggest that it may inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
2. Anticancer Properties
The compound's thiazolidinone moiety has been linked to anticancer activity. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by disrupting cellular processes. Preliminary investigations into its mechanism of action indicate potential pathways involving cell cycle arrest and apoptosis induction in various cancer cell lines .
3. Anti-inflammatory Effects
this compound has also been evaluated for anti-inflammatory properties. Research indicates that it may reduce inflammation markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases .
Agricultural Applications
1. Pesticidal Activity
The compound has shown promise as a pesticide, particularly against fungal pathogens affecting crops. Its unique structure allows for interaction with specific biological targets in pests, leading to effective pest control while minimizing harm to beneficial insects .
2. Plant Growth Regulation
Some studies suggest that thiazolidinone derivatives can act as plant growth regulators. The application of this compound may enhance plant growth and resistance to stress conditions, making it a valuable addition to agricultural practices .
Material Science Applications
1. Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced mechanical properties and thermal stability. Its reactive functional groups can facilitate cross-linking in polymer systems, improving their overall performance .
2. Nanotechnology
Recent advancements have seen the use of this compound in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with drugs enhances bioavailability and targeted delivery, which is crucial in cancer therapy .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Positional Isomerism: 3-Chloro vs. 2-Chloro Substitution
A positional isomer, N-(2-chlorophenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide (), shares the same core structure but differs in the chloro-substituent position. The 3-chloro configuration in the target compound may enhance steric accessibility for receptor binding compared to the 2-chloro isomer, where ortho-substitution could hinder interactions . No direct activity data are available for either isomer, but analogous studies suggest that chloro-substituent positioning significantly affects potency in anti-inflammatory and antimicrobial contexts .
Thiazolidinone Core Modifications
2-Imino-4-oxo vs. 2,4-Dioxo Derivatives
Compound 74 (N-(3-chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide) () replaces the 2-imino group with a 2,4-dioxo structure.
Benzylidene-Substituted Analogues
Rhodanine derivatives, such as 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide (), introduce a conjugated benzylidene group at the thiazolidinone’s 5-position. This extension enhances π-π stacking with hydrophobic enzyme pockets, improving anticancer activity.
Substituent Effects on Bioactivity
Trifluoromethyl and Methoxy Groups
Compound 25 () incorporates a 3,4,5-trimethoxybenzylidene group and a trifluoromethylphenyl acetamide. The electron-withdrawing trifluoromethyl group increases metabolic stability, while methoxy groups enhance antifungal activity via membrane disruption. The target compound’s simpler 3-chlorophenyl group may reduce stability but improve selectivity for anti-inflammatory targets .
Pyridine-Based Analogues
Pyridine-containing acetamides like 5RH2 (N-(3-chlorophenyl)-2-(pyridin-3-yl)acetamide) () exhibit SARS-CoV-2 main protease inhibition via pyridine-His163 interactions. The target compound’s thiazolidinone core lacks this pyridine motif, suggesting divergent therapeutic applications unless the thiazolidinone’s imino group compensates with alternative hydrogen bonding .
Pharmacological Implications
Anti-Inflammatory Potential
However, the 2-imino group may offer superior COX-2 inhibition compared to 2,4-dioxo derivatives due to enhanced hydrogen-bond donation.
Antimicrobial and Antifungal Activity
While the target compound lacks direct data, acetamide derivatives with piperazine or thiazole substituents (e.g., compounds 47–50 , ) show gram-positive and antifungal activity. The 3-chlorophenyl group’s hydrophobicity may similarly disrupt microbial membranes, though testing is required .
Antiviral Prospects
Pyridine-based analogues () highlight the acetamide scaffold’s versatility in antiviral design. The target compound’s thiazolidinone ring could mimic pyridine’s interactions if the imino group engages key residues like His163 in viral proteases .
Comparative Data Table
Biological Activity
N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide, a thiazolidinone derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : 283.73 g/mol
- IUPAC Name : 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(3-chlorophenyl)acetamide
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. The results indicate significant efficacy against both bacterial and fungal strains.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The following table summarizes the MIC and MBC values for this compound against selected microorganisms:
| Microorganism | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.50 | 1.00 |
| Candida albicans | 1.00 | 2.00 |
| Pseudomonas aeruginosa | 0.75 | 1.50 |
These results demonstrate that the compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Research indicates that it acts as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes.
Case Study: COX Inhibition
A study evaluated the compound's ability to inhibit COX enzymes in vitro:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| N-(3-Chloro-phenyl)-2-(2-imino... | 15 | 85 |
The results indicate that the compound selectively inhibits COX-2 over COX-1, suggesting a favorable profile for reducing inflammation with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound binds to active sites on COX enzymes, preventing the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and function, leading to cell lysis and death.
Q & A
Q. What are the key structural features of N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide, and how do they influence its reactivity?
The compound features a thiazolidinone ring (with 2-imino and 4-oxo groups), a 3-chlorophenyl substituent, and an acetamide linkage. These groups confer distinct reactivity:
- The thiazolidinone ring participates in hydrogen bonding and π-π stacking, critical for biological target interactions .
- The 3-chlorophenyl group enhances lipophilicity, influencing membrane permeability and binding to hydrophobic enzyme pockets .
- The acetamide moiety allows nucleophilic substitution or condensation reactions for derivatization .
Methodological Insight : Reactivity can be probed via nucleophilic substitution at the chlorophenyl group using amines or thiols under basic conditions (e.g., NaOH/ethanol at 60°C) .
Q. What synthetic routes are commonly employed to prepare this compound?
The synthesis typically involves:
Step 1 : Condensation of 3-chloroaniline with a thiazolidinone precursor (e.g., 2-imino-4-oxo-thiazolidine) using a base (NaOH) in ethanol under reflux .
Step 2 : Purification via column chromatography or recrystallization to achieve >95% purity .
Key Variables : Temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants impact yield. Conflicting reports on optimal conditions (e.g., DMF vs. ethanol as solvents) suggest pilot-scale optimization is necessary .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields (e.g., 60% in ethanol vs. 75% in DMF ) may arise from:
- Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilicity but may complicate purification.
- Catalyst selection : Bases like K₂CO₃ () vs. NaOH () alter reaction kinetics.
Methodology : - Conduct Design of Experiments (DoE) to optimize parameters (temperature, solvent, base).
- Use LC-MS to monitor intermediate formation and identify side products .
Q. What experimental strategies are recommended to evaluate its mechanism of action in antimicrobial studies?
Target Identification : Perform molecular docking against bacterial enzymes (e.g., dihydrofolate reductase) to predict binding modes .
Enzyme Inhibition Assays : Measure IC₅₀ values using spectrophotometric methods (e.g., NADPH oxidation for DHFR inhibition) .
Resistance Studies : Serial passage assays under sub-MIC concentrations to assess resistance development.
Data Interpretation : Compare activity with structurally similar compounds (e.g., 4-oxo-thiazolidine derivatives) to isolate contributions of the imino group .
Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in biological assays?
- pH Stability : The thiazolidinone ring hydrolyzes under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, generating inactive byproducts .
- Thermal Stability : Decomposition occurs above 80°C, necessitating storage at 4°C in desiccated form .
Methodology : - Use HPLC to quantify degradation products after incubating at physiological pH (7.4) and 37°C for 24 hours.
- Compare stability profiles with analogs lacking the imino group (e.g., 4-oxo derivatives) .
Q. What computational approaches are suitable for predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
QSAR Modeling : Train models on thiazolidinone derivatives to predict logP, solubility, and CYP450 inhibition .
Molecular Dynamics Simulations : Simulate membrane permeability (e.g., using POPC lipid bilayers) to assess absorption .
Toxicity Prediction : Use tools like ProTox-II to estimate hepatotoxicity and mutagenicity .
Validation : Cross-reference computational predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
Q. How can researchers address discrepancies in reported biological activity across studies?
Contradictions in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) may stem from:
- Assay Conditions : Variations in cell lines, incubation times, or serum content.
- Compound Purity : Impurities >5% (e.g., unreacted starting materials) can skew results .
Resolution : - Standardize assays using CLSI guidelines for antimicrobial testing .
- Validate purity via ¹H/¹³C NMR and elemental analysis .
Q. What strategies enhance the compound’s solubility for in vivo studies without compromising activity?
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide moiety .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to improve aqueous dispersion .
- Co-solvent Systems : Use PEG-400/water mixtures for intraperitoneal administration .
Validation : Measure solubility via shake-flask method and compare bioavailability in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
